6-Octen-3-one, 2,4,4,7-tetramethyl-

説明

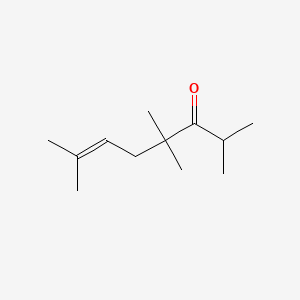

This compound is classified as an octenone, which is a type of ketone with a carbon chain containing eight carbon atoms. ontosight.ai The presence of a carbonyl group (C=O) and specific placement of methyl groups define its identity and reactivity. ontosight.ai

Table 1: Chemical and Physical Properties of 6-Octen-3-one, 2,4,4,7-tetramethyl-

| Property | Value |

|---|---|

| Chemical Name | 6-Octen-3-one, 2,4,4,7-tetramethyl- |

| CAS Number | 74338-72-0 |

| Molecular Formula | C₁₂H₂₂O |

| Molecular Weight | 182.3 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 239.7 ± 9.0 °C (Predicted) |

| Density | 0.837 ± 0.06 g/cm³ (Predicted) |

| LogP | 3.594 |

Data sourced from Guidechem guidechem.com

Octenones are a class of organic compounds that are characterized by an eight-carbon chain containing a ketone functional group and at least one carbon-carbon double bond. ontosight.ai A well-known example is 1-octen-3-one, a compound responsible for the typical "metallic" smell of metal and blood coming into contact with skin. wikipedia.org Another related compound is 3-octanone, a saturated ketone found in various plants like lavender and herbs such as rosemary and basil. nih.govwikipedia.org

The chemistry of octenones is diverse, with their properties and applications varying significantly based on the position of the carbonyl and vinyl groups, as well as any additional substituents. For instance, dimethyl octenone is utilized in citrus fragrances to emphasize the natural bitterness of the fruit. thegoodscentscompany.com The unique structure of 6-Octen-3-one, 2,4,4,7-tetramethyl-, with its specific tetramethyl substitution, distinguishes it from other octenones and is key to its particular characteristics and applications. ontosight.ai

The primary driver for research into 6-Octen-3-one, 2,4,4,7-tetramethyl- is its distinct aroma profile, which has significant applications in the fragrance industry. guidechem.comchemicalbook.com It is described as having a fresh, green, and citrusy herbal top note, reminiscent of grapefruit and clary sage. chemicalbook.com This makes it a valuable component for creating fresh top notes in a wide array of perfume compositions. chemicalbook.comgoogle.com The trade name for this fragrance ingredient is Claritone®. chemicalbook.com

Research has also focused on efficient methods for its synthesis. One patented process involves the prenylation of diisopropyl ketone in a two-phase system with a phase transfer catalyst, which has been shown to produce good yields of the compound. google.comgoogle.com This indicates an industrial interest in optimizing the production of this valuable aroma chemical. The stability of the compound and its compatibility with other fragrance ingredients further enhance its utility. guidechem.com

Table 2: Research Highlights for 6-Octen-3-one, 2,4,4,7-tetramethyl-

| Research Area | Key Findings |

|---|---|

| Synthesis | Can be prepared by the alkylation of diisopropylketone with prenyl chloride. chemicalbook.com A two-phase process using a phase transfer catalyst improves yield. google.com |

| Application | Used as a fragrance component to impart new, fresh facets to perfume compositions. google.com Valued for its fresh, green, citrus, and herbal notes. chemicalbook.com |

| Odor Profile | Described as having a fruity and mushroom-like odor. guidechem.com Also characterized by a fresh top note reminiscent of grapefruit and clary sage oil. chemicalbook.com |

Data sourced from various chemical and patent databases. guidechem.comchemicalbook.comgoogle.com

Structure

3D Structure

特性

CAS番号 |

74338-72-0 |

|---|---|

分子式 |

C12H22O |

分子量 |

182.30 g/mol |

IUPAC名 |

2,4,4,7-tetramethyloct-6-en-3-one |

InChI |

InChI=1S/C12H22O/c1-9(2)7-8-12(5,6)11(13)10(3)4/h7,10H,8H2,1-6H3 |

InChIキー |

CTLDWNVYXLHMAS-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(=O)C(C)(C)CC=C(C)C |

製品の起源 |

United States |

Chemical Structure and Stereochemical Considerations of 6 Octen 3 One, 2,4,4,7 Tetramethyl

Structural Elucidation Methodologies

The precise determination of the chemical structure of organic compounds like 6-Octen-3-one, 2,4,4,7-tetramethyl- relies on a combination of spectroscopic techniques. While specific research detailing the full elucidation of this particular molecule is not widely published, the standard analytical methods for such a compound would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework. ¹³C NMR would show a characteristic signal for the carbonyl carbon in the range of 190-215 ppm. imperial.ac.uk The chemical shifts and coupling patterns in the ¹H NMR spectrum would help to identify the protons on the α-carbons to the carbonyl group and those adjacent to the double bond.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation patterns. For ketones, characteristic fragmentation patterns can help to confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would indicate the presence of the conjugated carbonyl group (C=O).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system of the α,β-unsaturated ketone leads to a characteristic absorption in the UV-Vis spectrum, which can be used for identification and quantification.

Isomeric Forms and Their Characterization

The structure of 6-Octen-3-one, 2,4,4,7-tetramethyl- allows for the existence of different stereoisomers due to two key features: a chiral center and a carbon-carbon double bond.

Enantiomers: The carbon atom at position 2 is a chiral center as it is bonded to four different groups (a hydrogen atom, a methyl group, an isopropyl group, and the carbonyl group). This gives rise to the possibility of two enantiomers, (R)- and (S)-2,4,4,7-tetramethyloct-6-en-3-one. These are non-superimposable mirror images of each other.

Geometric Isomers: The double bond between carbons 6 and 7 can exist in two different geometric configurations: cis (Z) and trans (E). This is due to the restricted rotation around the double bond and the presence of different substituents on each carbon of the double bond.

The combination of the chiral center and the double bond means that 6-Octen-3-one, 2,4,4,7-tetramethyl- can exist as a mixture of four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z).

The characterization and separation of these isomers would typically involve:

Chiral Chromatography: Techniques like chiral gas chromatography (GC) are often employed in the fragrance industry to separate enantiomers of volatile compounds.

Conformational Analysis of 6-Octen-3-one, 2,4,4,7-Tetramethyl-

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 6-Octen-3-one, 2,4,4,7-tetramethyl-, the conformational flexibility is influenced by the steric hindrance of the bulky methyl groups and the electronic effects of the conjugated system.

The rotation around the single bonds, particularly the C2-C3 and C4-C5 bonds, will lead to various conformers with different energies. The presence of the gem-dimethyl group at the C4 position significantly restricts the conformational freedom of the molecule. The preferred conformations will be those that minimize steric strain and maximize stabilizing interactions.

For α,β-unsaturated ketones, the planarity of the conjugated system is a key factor. However, steric hindrance from the substituents can force the molecule to adopt a non-planar conformation. Computational modeling and advanced NMR techniques are the primary tools used to investigate the conformational preferences of such molecules. Understanding the dominant conformations is crucial as it can influence the molecule's interaction with olfactory receptors and thus its perceived scent.

Reaction Mechanisms and Chemical Transformations of 6 Octen 3 One, 2,4,4,7 Tetramethyl

Reactivity of the Carbonyl Functional Group

The carbonyl group in 6-Octen-3-one, 2,4,4,7-tetramethyl- is subject to steric hindrance due to the presence of adjacent bulky alkyl groups. This steric congestion significantly influences its reactivity towards nucleophiles.

Nucleophilic Addition:

Typical nucleophilic addition reactions at the carbonyl carbon are expected to be slower compared to less hindered ketones.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents would lead to the formation of tertiary alcohols. However, the steric hindrance may necessitate harsher reaction conditions or lead to lower yields.

Reduction: Reduction of the carbonyl group can be achieved using various reducing agents.

Complex metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are capable of reducing the ketone to a secondary alcohol. Due to the steric hindrance, LiAlH₄, being a more potent reducing agent, might be more effective.

Wittig Reaction: The Wittig reaction, which converts ketones to alkenes using phosphonium ylides, would likely be challenging due to the steric hindrance around the carbonyl group.

Reactions at the α-Carbon:

Enolate Formation: The presence of α-hydrogens allows for the formation of an enolate ion under basic conditions. However, the steric hindrance might influence the regioselectivity of enolate formation if different α-hydrogens are present. The use of a sterically hindered base like lithium diisopropylamide (LDA) would favor the formation of the kinetic enolate.

Alkylation: The formed enolate can act as a nucleophile in alkylation reactions with alkyl halides.

A summary of expected nucleophilic addition reactions is presented in the table below.

| Reaction Type | Reagent | Expected Product |

| Grignard Addition | RMgX, then H₃O⁺ | Tertiary alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |

| Wittig Reaction | R'₃P=CR''₂ | Alkene |

| Alkylation (via enolate) | 1. Base (e.g., LDA) 2. R'X | α-Alkylated ketone |

Transformations Involving the Olefinic Moiety

The olefinic moiety in 6-Octen-3-one, 2,4,4,7-tetramethyl- is a tetrasubstituted double bond, which is generally less reactive towards electrophilic addition than less substituted alkenes due to steric hindrance and the stability of the double bond.

Electrophilic Addition:

Hydrogenation: Catalytic hydrogenation of the double bond can be achieved using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under hydrogen pressure. This reaction would yield the corresponding saturated ketone, 2,4,4,7-tetramethyloctan-3-one.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a vicinal dihalide. The reaction may require more forcing conditions due to the sterically hindered nature of the alkene.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, but the regioselectivity might be influenced by steric factors.

Epoxidation: Epoxidation of the double bond can be carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to form an epoxide. The reaction rate would be slower compared to less substituted alkenes.

A summary of expected transformations of the olefinic moiety is provided below.

| Reaction Type | Reagent | Expected Product |

| Catalytic Hydrogenation | H₂, Pd/C | Saturated ketone |

| Halogenation | Br₂ or Cl₂ | Vicinal dihalide |

| Hydrohalogenation | HBr | Bromoalkane |

| Epoxidation | m-CPBA | Epoxide |

Studies on Derivatization and Analog Synthesis from 6-Octen-3-one, 2,4,4,7-Tetramethyl-

While specific studies on the derivatization of 6-Octen-3-one, 2,4,4,7-tetramethyl- are not extensively reported in publicly available literature, general methods for the derivatization of ketones for analytical purposes can be applied. These derivatizations are often performed to enhance the volatility or detectability of the compound for techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netddtjournal.com

Common derivatization reactions for ketones include:

Oximation: Reaction with hydroxylamine or its derivatives forms an oxime. This is a common method for the derivatization of ketones and aldehydes. ddtjournal.com

Hydrazone Formation: Reaction with hydrazine or substituted hydrazines, such as 2,4-dinitrophenylhydrazine (DNPH), yields the corresponding hydrazone. DNPH derivatives are often colored and can be analyzed by UV-Vis spectroscopy or LC-MS. ddtjournal.com

Reductive Amination: The carbonyl group can be converted to an amine through reductive amination, which involves the formation of an imine intermediate followed by reduction.

In terms of analog synthesis, the patent literature describes the synthesis of 6-Octen-3-one, 2,4,4,7-tetramethyl- itself via the alkylation of diisopropyl ketone with prenyl chloride. This synthetic route could potentially be adapted to produce analogs by using different starting ketones or alkylating agents.

Photochemical and Thermal Reaction Pathways

The photochemical and thermal behavior of 6-Octen-3-one, 2,4,4,7-tetramethyl-, as a γ,δ-unsaturated ketone, is expected to be rich and complex, though specific studies on this compound are scarce. The presence of both a carbonyl and an olefinic chromophore allows for various intramolecular photochemical reactions.

Photochemical Reactions:

For γ,δ-unsaturated ketones, several photochemical pathways are known:

Norrish Type I (α-cleavage): This involves the cleavage of the bond between the carbonyl carbon and an α-carbon, leading to the formation of a diradical intermediate. This can be followed by decarbonylation or intramolecular recombination.

Norrish Type II Reaction: This involves intramolecular hydrogen abstraction from the γ-carbon by the excited carbonyl oxygen, leading to a 1,4-biradical. However, in 6-Octen-3-one, 2,4,4,7-tetramethyl-, this pathway is unlikely as there are no γ-hydrogens.

Paternò–Büchi Reaction: This is a [2+2] photocycloaddition between the excited carbonyl group and the ground-state olefin, which would lead to the formation of an oxetane. The feasibility of this intramolecular reaction would depend on the conformational flexibility of the molecule.

Oxa-di-π-methane Rearrangement: This is a characteristic photorearrangement of β,γ-unsaturated ketones, but can also be observed in some γ,δ-systems, leading to the formation of a cyclopropyl ketone. researchgate.net

Thermal Reactions:

Under thermal conditions, γ,δ-unsaturated ketones can undergo rearrangements. One possibility is an acid-catalyzed thermal rearrangement, which can proceed via an intramolecular ene reaction followed by a retro-ene reaction to yield a new γ,δ-unsaturated ketone. rsc.org The specific products would depend on the reaction conditions and the structure of the starting material.

Advanced Analytical Techniques for 6 Octen 3 One, 2,4,4,7 Tetramethyl Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 6-Octen-3-one, 2,4,4,7-tetramethyl-, both ¹H and ¹³C NMR spectroscopy would be utilized for a complete structural assignment.

While specific, publicly available experimental NMR data for 6-Octen-3-one, 2,4,4,7-tetramethyl- is limited, the expected chemical shifts can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different types of protons present in the molecule. For instance, the vinyl proton adjacent to the double bond would appear in the downfield region, while the various methyl groups would give rise to signals in the upfield region. The multiplicity of these signals would provide information on the neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a single peak for each unique carbon atom. The chemical shift of the carbonyl carbon would be the most downfield signal, characteristic of a ketone. The sp² hybridized carbons of the double bond would also have distinct chemical shifts, differing from the sp³ hybridized carbons of the alkyl chain and methyl groups.

A comprehensive analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Table 1: General Predicted NMR Data for 6-Octen-3-one, 2,4,4,7-tetramethyl-

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Structural Features |

| ¹H | 0.8 - 1.2 | Multiple methyl groups |

| ¹H | 1.5 - 2.5 | Methylene and methine protons adjacent to carbonyl and double bonds |

| ¹H | 5.0 - 5.5 | Vinylic proton |

| ¹³C | 15 - 30 | Methyl carbons |

| ¹³C | 30 - 50 | Methylene and methine carbons |

| ¹³C | 120 - 140 | Vinylic carbons (C=C) |

| ¹³C | > 200 | Carbonyl carbon (C=O) of the ketone |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and the structure of the compound. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For 6-Octen-3-one, 2,4,4,7-tetramethyl- (C₁₂H₂₂O), the molecular weight is 182.31 g/mol . epa.gov

In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak ([M]⁺) would be expected at m/z 182. The fragmentation of this molecular ion would provide valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

While a specific, publicly available mass spectrum for 6-Octen-3-one, 2,4,4,7-tetramethyl- is not readily found, the fragmentation pattern can be predicted. The presence of bulky tert-butyl and isopropyl groups would likely lead to characteristic fragment ions resulting from the loss of these groups.

Table 2: Predicted Mass Spectrometry Data for 6-Octen-3-one, 2,4,4,7-tetramethyl-

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 182 | [C₁₂H₂₂O]⁺ | Molecular Ion |

| 167 | [C₁₁H₁₉O]⁺ | Loss of a methyl group (CH₃) |

| 125 | [C₈H₁₃O]⁺ | α-cleavage, loss of an isopropyl group (C₃H₇) |

| 57 | [C₄H₉]⁺ | Formation of a tert-butyl cation |

Note: The fragmentation data in this table is predictive. Actual experimental results from mass spectrometry analysis would be required for confirmation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of 6-Octen-3-one, 2,4,4,7-tetramethyl- would be expected to show a strong, characteristic absorption band for the C=O stretch of the ketone functional group, typically in the range of 1705-1725 cm⁻¹. Another key absorption would be the C=C stretching vibration of the alkene, which is generally weaker and appears around 1640-1680 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, which often gives a weak signal in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. Conversely, the C=O bond would typically exhibit a weaker signal in the Raman spectrum compared to the IR spectrum.

Detailed experimental IR and Raman spectra for 6-Octen-3-one, 2,4,4,7-tetramethyl- are not widely available in public databases.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. For 6-Octen-3-one, 2,4,4,7-tetramethyl-, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be utilized.

Gas Chromatography (GC) Method Development

Gas Chromatography is a common technique for the analysis of volatile compounds like those found in fragrances. A GC method for 6-Octen-3-one, 2,4,4,7-tetramethyl- would involve injecting a sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

A typical GC method would utilize a non-polar or medium-polarity capillary column. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation of the target compound from any impurities or other components in a fragrance mixture. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. A patent for the synthesis of this compound mentions its isolation by distillation, a process often monitored by GC for purity. google.com

Table 3: General Parameters for GC Analysis of 6-Octen-3-one, 2,4,4,7-tetramethyl-

| Parameter | Typical Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | FID or MS |

| Detector Temperature | 280 °C (FID) |

Note: These are general starting parameters and would require optimization for a specific application.

High-Performance Liquid Chromatography (HPLC) Approaches

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be a valuable tool, particularly for non-volatile impurities or for formulations where the compound is in a liquid matrix.

For the analysis of the relatively non-polar 6-Octen-3-one, 2,4,4,7-tetramethyl-, a reversed-phase HPLC method would be appropriate. This would involve a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection would typically be performed using an ultraviolet (UV) detector, although the ketone chromophore has a relatively weak UV absorbance at higher wavelengths.

Computational Chemistry and Molecular Modeling of 6 Octen 3 One, 2,4,4,7 Tetramethyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetics of a molecule. For 6-Octen-3-one, 2,4,4,7-tetramethyl-, methods like Density Functional Theory (DFT) can provide detailed information about its molecular orbitals, charge distribution, and thermodynamic stability. mdpi.comnih.gov

Key Electronic Properties: The electronic properties of 6-Octen-3-one, 2,4,4,7-tetramethyl- are largely dictated by the presence of the carbonyl (C=O) group and the carbon-carbon double bond (C=C). The carbonyl group introduces polarity to the molecule, with the oxygen atom being more electronegative than the carbon atom, resulting in a dipole moment. The π-system of the double bond also contributes to the molecule's electronic landscape.

Computed Molecular Properties: While specific experimental or calculated electronic data for 6-Octen-3-one, 2,4,4,7-tetramethyl- is scarce in publicly available literature, properties for similar molecules can be found in chemical databases. For instance, a related compound, 6-Octen-3-one, 4,7-dimethyl-, has computationally derived properties that can offer some parallels. chem960.com

| Property | Value (for 6-Octen-3-one, 4,7-dimethyl-) |

|---|---|

| Exact Mass | 154.13600 |

| Monoisotopic Mass | 154.136 |

| Topological Polar Surface Area | 17.1 A^2 |

| Heavy Atom Count | 11 |

| Complexity | 152 |

This table presents computed properties for a structurally related compound, 6-Octen-3-one, 4,7-dimethyl-, to provide an indication of the types of values that would be determined for 6-Octen-3-one, 2,4,4,7-tetramethyl-. chem960.com

Molecular Dynamics Simulations for Conformational Landscapes

The acyclic and branched nature of 6-Octen-3-one, 2,4,4,7-tetramethyl- allows for considerable conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool to explore the potential energy surface of such molecules, revealing the different conformations they can adopt and the energetic barriers between them. nih.govnih.gov

Rotatable Bonds and Conformational Isomers: The presence of multiple single bonds in the carbon chain of 6-Octen-3-one, 2,4,4,7-tetramethyl- allows for rotation, leading to a variety of spatial arrangements of the atoms. For the related, simpler compound 6-Octen-3-one, 4,7-dimethyl-, there are four rotatable bonds, indicating a complex conformational landscape. chem960.com The tetramethyl substitution in the target compound would introduce additional steric hindrance, influencing the preferred conformations.

MD simulations can map out this landscape by simulating the atomic motions over time, providing insights into the most stable conformers and their relative populations. This information is crucial for understanding how the molecule interacts with its environment, such as with olfactory receptors. ucsd.edu

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the reactivity of 6-Octen-3-one, 2,4,4,7-tetramethyl- and elucidate potential reaction pathways. The molecule possesses two primary reactive sites: the electrophilic carbon of the carbonyl group and the nucleophilic carbon-carbon double bond.

Reactivity of the Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack. The reactivity of ketones is generally lower than that of aldehydes due to the steric hindrance and electron-donating effect of the two alkyl groups attached to the carbonyl carbon, which stabilize the carbonyl group. pearson.com In 6-Octen-3-one, 2,4,4,7-tetramethyl-, the bulky tert-butyl group adjacent to the carbonyl would further influence its reactivity.

Reactivity of the Alkene Group: The carbon-carbon double bond can undergo electrophilic addition reactions. The substitution pattern around the double bond will dictate its reactivity and the regioselectivity of such additions.

Computational studies on similar α,β-unsaturated ketones have shown that the presence of a conjugated system can influence the reactivity of both the carbonyl and the double bond. acs.org While 6-Octen-3-one, 2,4,4,7-tetramethyl- is not an α,β-unsaturated ketone, the proximity of the double bond to the carbonyl group could still lead to interesting electronic effects.

Quantitative Structure-Activity Relationship (QSAR) Studies for Octenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or a specific property, such as odor perception. nih.govnih.gov For octenone derivatives, QSAR models could be developed to predict their fragrance profiles or other biological activities.

Building a QSAR Model: Developing a QSAR model for octenone derivatives would involve several steps:

Data Collection: A dataset of octenone derivatives with known activities (e.g., odor intensity, character) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using computational software. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Biological Activity Research and Mechanistic Studies of 6 Octen 3 One, 2,4,4,7 Tetramethyl

Investigations into Chemoattractive and Chemorepellent Properties in Pest Management Research

There is currently a lack of specific research into the chemoattractive or chemorepellent properties of 6-Octen-3-one, 2,4,4,7-tetramethyl- for the purpose of pest management. However, studies on other C8 volatile compounds, such as 1-octen-3-ol and 3-octanone, have shown potential for their use in managing invertebrate pests. researchgate.net These related compounds are known to act as repellents or antifeedants to certain pests. researchgate.net

For instance, 1-octen-3-ol is a well-documented attractant for various species of biting insects, including mosquitoes. researchgate.netnih.govwikipedia.org It is found in human breath and sweat, and is utilized in combination with carbon dioxide to lure insects for trapping and control. wikipedia.orgepa.gov Interestingly, the response to 1-octen-3-ol can vary between species, with some being attracted while others, like the southern house mosquito (Culex quinquefasciatus), are repelled. researchgate.netnih.gov The racemic mixture and its individual enantiomers of 1-octen-3-ol have demonstrated repellent effects on this mosquito species. nih.gov

The varied responses of insects to compounds like 1-octen-3-ol highlight the complexity of chemical ecology in pest management. While these findings on related octenone compounds are significant, it is crucial to note that they cannot be directly extrapolated to 6-Octen-3-one, 2,4,4,7-tetramethyl-. Further research is required to determine if this specific tetramethyl-substituted octenone possesses any chemoattractive or chemorepellent activities that could be harnessed for pest management strategies.

Antimicrobial and Antifungal Research on Octenone Compounds

Direct research on the antimicrobial and antifungal properties of 6-Octen-3-one, 2,4,4,7-tetramethyl- has not been identified in the available scientific literature. However, studies on the related compound 1-octen-3-ol have demonstrated notable antimicrobial and antifungal activities.

One study investigated the effects of 1-octen-3-ol against a panel of common food-related bacteria and pathogenic fungi. The results indicated that 1-octen-3-ol exhibits strong antibacterial activity, particularly against Gram-positive bacteria, and also inhibits fungal growth and spore germination. nih.govresearchgate.net The mechanism of action is suggested to involve an increase in the permeability of the cell membrane. nih.govresearchgate.net A comparison between the antimicrobial activity of 1-octen-3-ol and 1-octen-3-one suggested that the hydroxyl group may be crucial for this biological effect. nih.govresearchgate.net

The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for 1-octen-3-ol against several bacterial strains were determined, as well as its inhibitory concentrations against fungal growth and spore germination.

| Organism | Type | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | 1.0 | 4.0 |

| Bacillus subtilis | Gram-positive bacteria | 1.0 | 4.0 |

| Staphylococcus epidermidis | Gram-positive bacteria | 1.0 | 4.0 |

| Escherichia coli | Gram-negative bacteria | 2.0 | 8.0 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 2.0 | 8.0 |

| Organism | Activity | Completely Inhibitory Concentration (mg/mL) |

|---|---|---|

| Fusarium tricinctum | Fungal Growth | 8.0 |

| Fusarium oxysporum | Fungal Growth | 8.0 |

| Fusarium tricinctum | Spore Germination | 2.0 |

| Fusarium oxysporum | Spore Germination | 2.0 |

Data sourced from a study on the antimicrobial activities of 1-octen-3-ol. nih.govresearchgate.net

These findings on 1-octen-3-ol suggest that the octenone class of compounds may be a promising area for antimicrobial and antifungal research. However, dedicated studies are necessary to ascertain whether 6-Octen-3-one, 2,4,4,7-tetramethyl- shares these properties.

Exploration of Potential Biological Activities in Drug Discovery Research

There is a significant gap in the scientific literature regarding the exploration of 6-Octen-3-one, 2,4,4,7-tetramethyl- for potential biological activities in the context of drug discovery. No studies were identified that investigated its pharmacological effects, cytotoxicity, or potential as a therapeutic agent.

While research into the biological activities of natural products is a cornerstone of drug discovery, with compounds from various chemical classes being investigated for their therapeutic potential, the octenone class, and specifically 6-Octen-3-one, 2,4,4,7-tetramethyl-, appear to be understudied in this regard. For context, a study on the fungal volatile organic compound 1-octen-3-ol assessed its cytotoxicity in human embryonic stem cells, revealing greater cytotoxicity than the industrial chemical toluene. nih.gov This indicates that related compounds do have measurable biological effects at the cellular level, though this does not directly imply therapeutic potential.

The lack of data for 6-Octen-3-one, 2,4,4,7-tetramethyl- in drug discovery research highlights a potential area for future investigation to determine if this compound possesses any valuable pharmacological properties.

Studies on Olfactory Receptor Interactions and Perception Mechanisms

Specific studies on the interaction of 6-Octen-3-one, 2,4,4,7-tetramethyl- with olfactory receptors and the mechanisms of its perception are not available in the current body of scientific literature. The perception of odorants is a complex process that begins with the binding of volatile molecules to olfactory receptors, which are G-protein coupled receptors located in the olfactory epithelium. nih.gov

Research on related compounds, such as 1-octen-3-ol, has provided insights into these mechanisms. For example, in the southern house mosquito, 1-octen-3-ol is detected by enantioselective odorant receptors expressed in both the maxillary palps and antennae. nih.gov Different receptors show preferences for different stereoisomers of 1-octen-3-ol, and the activation of these receptors is linked to the insect's behavioral response, which in this case is repulsion. nih.gov

In humans, the perception of odors is also tied to the physicochemical properties of the odorant molecules. preprints.orgnih.gov While the specific receptors that bind to 6-Octen-3-one, 2,4,4,7-tetramethyl- have not been identified, its use as a fragrance ingredient suggests that it effectively activates human olfactory receptors to produce a perceivable scent. The nature of this interaction, including the binding affinity to specific receptors and the resulting neural code that leads to its unique perceived odor, remains an uninvestigated area.

Environmental Fate and Degradation Pathways of 6 Octen 3 One, 2,4,4,7 Tetramethyl

Photodegradation Kinetics and Products in Environmental Compartments

Direct photodegradation of 6-Octen-3-one, 2,4,4,7-tetramethyl- in aquatic environments is generally not considered a primary degradation pathway. However, in the atmosphere, it is expected to undergo indirect photo-oxidation. The primary atmospheric degradation mechanism for unsaturated ketones is their reaction with hydroxyl (OH) radicals. copernicus.org

While specific kinetic data for the reaction of 6-Octen-3-one, 2,4,4,7-tetramethyl- with OH radicals are not available in the reviewed literature, studies on similar α,β-unsaturated ketones can provide insights. For instance, the rate coefficients for the reaction of OH radicals with 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one have been determined to be (6.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and (8.1 ± 1.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. copernicus.org These rapid reaction rates suggest that the atmospheric lifetime of such compounds is likely to be short.

The degradation products from the photo-oxidation of unsaturated ketones can be complex and may include smaller carbonyl compounds and organic acids. However, without specific studies on 6-Octen-3-one, 2,4,4,7-tetramethyl-, its specific atmospheric degradation products remain uncharacterized.

Biodegradation Mechanisms by Microbial Communities

Information on the specific biodegradation mechanisms of 6-Octen-3-one, 2,4,4,7-tetramethyl- by microbial communities is limited. However, a safety assessment by the Research Institute for Fragrance Materials (RIFM) indicates that its environmental fate, including biodegradation, has been evaluated. nih.gov Generally, ketones can be biodegraded by various microorganisms.

The predicted LogP value of 3.59400 suggests that the compound has a tendency to partition to organic matter, which may influence its bioavailability for microbial degradation. The complex, branched structure of 6-Octen-3-one, 2,4,4,7-tetramethyl- could potentially hinder rapid biodegradation compared to simpler ketones.

Volatilization and Atmospheric Transport Modeling

As a fragrance ingredient, 6-Octen-3-one, 2,4,4,7-tetramethyl- possesses volatile properties. Its predicted high boiling point and immiscibility in water suggest that when released into aquatic environments, volatilization could be a significant transport mechanism to the atmosphere. researchgate.netvigon.com

Soil and Aquatic Adsorption/Desorption Studies

Direct studies on the soil and aquatic adsorption/desorption of 6-Octen-3-one, 2,4,4,7-tetramethyl- are not available. However, its likely behavior can be inferred from its physicochemical properties. The predicted octanol-water partition coefficient (LogP) of 3.59400 indicates a moderate to high potential for adsorption to organic carbon in soil and sediment. researchgate.net

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for assessing the mobility of organic compounds in soil. In the absence of an experimental value, Koc can be estimated from LogP. Generally, a higher LogP value corresponds to a higher Koc, suggesting lower mobility in soil and a tendency to accumulate in sludge during wastewater treatment. ecetoc.org Given its immiscibility in water, it is expected to have a strong affinity for particulate matter in aquatic systems. vigon.com

Table 2: Summary of Environmental Fate Parameters (Data Availability)

| Parameter | Data Availability |

| Photodegradation Kinetics | No specific data; inferred from similar compounds |

| Photodegradation Products | No specific data |

| Biodegradation Mechanisms | No specific data; general information for ketones |

| Henry's Law Constant | Not available |

| Soil Adsorption (Koc) | Not available; inferred from LogP |

Future Research Directions and Emerging Applications of 6 Octen 3 One, 2,4,4,7 Tetramethyl

Development of Novel and Efficient Synthetic Routes

The availability of a chemical compound is fundamentally linked to the efficiency and practicality of its synthesis. For 6-Octen-3-one, 2,4,4,7-tetramethyl-, future research will undoubtedly prioritize the development of novel and efficient synthetic routes. Key areas of focus will likely include the exploration of stereoselective synthesis to control the geometry around the carbon-carbon double bond, which can significantly influence the molecule's biological activity and physical properties.

Furthermore, the principles of green chemistry are expected to play a pivotal role in the design of new synthetic pathways. This involves the use of environmentally benign solvents, catalysts, and reagents to minimize waste and energy consumption. The development of catalytic methods, such as those employing transition metals or organocatalysts, could offer elegant and atom-economical approaches to the synthesis of 6-Octen-3-one, 2,4,4,7-tetramethyl- and its derivatives.

Application of Advanced Spectroscopic and Imaging Techniques

A thorough understanding of the structural and dynamic properties of 6-Octen-3-one, 2,4,4,7-tetramethyl- is crucial for elucidating its function and reactivity. Advanced spectroscopic and imaging techniques will be indispensable in this endeavor. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, will be essential for unambiguously confirming the connectivity and stereochemistry of the molecule.

In addition to NMR, mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS), will provide precise molecular weight determination and fragmentation analysis, offering insights into the compound's structure. Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be employed to characterize the functional groups present in the molecule. Looking forward, the application of advanced imaging techniques, potentially at the cellular level, could help visualize the distribution and interaction of this compound within biological systems, provided it is appropriately labeled or possesses intrinsic fluorescent properties.

In-depth Mechanistic Understanding of Biological Interactions

Preliminary interest in ketones like 6-Octen-3-one, 2,4,4,7-tetramethyl- often stems from their potential biological activities. Future research will need to move beyond simple screening to achieve an in-depth mechanistic understanding of how this compound interacts with biological targets. This will involve a multi-pronged approach, integrating computational modeling with experimental validation.

Molecular docking studies can predict the binding modes of 6-Octen-3-one, 2,4,4,7-tetramethyl- with specific proteins or enzymes. These computational predictions can then be tested experimentally through techniques such as isothermal titration calorimetry (ITC) to measure binding affinities and thermodynamics, and X-ray crystallography to determine the precise three-dimensional structure of the compound-protein complex. Furthermore, cell-based assays and 'omics' technologies (genomics, proteomics, metabolomics) can provide a broader picture of the cellular pathways affected by the compound.

Integration into Advanced Materials Science and Functional Systems

The unique structural features of 6-Octen-3-one, 2,4,4,7-tetramethyl-, including its unsaturated ketone functionality and branched alkyl chain, suggest potential for its integration into advanced materials. The double bond offers a site for polymerization, allowing the molecule to be incorporated as a monomer into novel polymers with tailored properties. These polymers could find applications in areas ranging from specialty coatings and adhesives to drug delivery systems.

Moreover, the carbonyl group provides a handle for further chemical modification, enabling the attachment of the molecule to surfaces or nanoparticles. This could lead to the development of functionalized materials with specific sensory, catalytic, or bioactive properties. For instance, surfaces coated with this compound might exhibit unique wetting or adhesive characteristics. The exploration of its self-assembly properties, either alone or in combination with other molecules, could also pave the way for the creation of new supramolecular structures and functional systems.

Q & A

Q. What comparative methodologies are effective for benchmarking this compound against structurally similar terpenoids?

- Methodological Answer : Use principal component analysis (PCA) to cluster compounds by functional groups and physicochemical descriptors (e.g., logP, polar surface area). Pair with in-silico docking studies to compare binding affinities across biological targets. Experimentally, employ competitive inhibition assays to rank efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。